Di-t-Butylisobutylsilane

Description

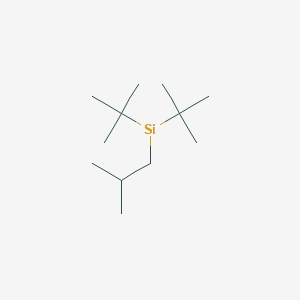

Di-t-butylisobutylsilane (CAS: 1314639-85-4) is an organosilicon compound with the molecular formula C₁₂H₂₈Si and a molecular weight of 200.44 g/mol . It is a colorless to pale yellow liquid with a boiling point of 116–117°C and low water solubility, though it is miscible with most organic solvents. The compound is characterized by two tert-butyl groups and one isobutyl group bonded to a central silicon atom, forming a sterically hindered structure that enhances its stability .

Properties

InChI |

InChI=1S/C12H27Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10H,9H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOSLWRBVAPAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Di-t-Butylisobutylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium. The reaction proceeds as follows :

-

Reaction 1: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2 + \text{AlCl}_3 ]

-

Reaction 2: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2\text{SiCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{SiH}_3 + \text{LiCl} ]

Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It acts as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Di-t-Butylisobutylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a silane reagent in the synthesis of organosilicon compounds and as a reducing agent in various organic reactions.

Biology: It is used in the modification of biomolecules for research purposes.

Industry: It is used in the production of silicone resins, flexible elastomers, and lubricants.

Mechanism of Action

The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Di-t-butylisobutylsilane with structurally related silanes and analogous compounds:

Key Differences:

Structural and Reactivity Contrasts: Di-t-Butyldifluorosilane (C₈H₁₈F₂Si): Fluorine substituents increase electronegativity and reactivity, making it suitable for fluorination reactions. Its safety data sheet (SDS) highlights hazards requiring strict handling protocols . Its flammability contrasts with the inertness of silanes .

Functional Applications :

- This compound’s steric bulk makes it ideal for stabilizing reactive intermediates in pharmaceuticals. In contrast, Di-t-butyldifluorosilane’s fluorine groups are leveraged in nucleophilic substitutions .

Notes on Discrepancies and Limitations

- Data Gaps: Limited information exists on the boiling points and solubility of analogs like Di-t-butyldifluorosilane, necessitating further experimental characterization.

Biological Activity

Di-t-butylisobutylsilane (DBIBS) is a silane compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of DBIBS, summarizing research findings, case studies, and potential applications.

This compound is characterized by its bulky t-butyl groups, which confer significant steric hindrance. This property can influence its interactions with biological systems, potentially affecting its bioactivity. The general formula for DBIBS can be represented as:

Biological Activity Overview

The biological activity of DBIBS has been explored in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent. The following sections summarize key findings from various research efforts.

Antimicrobial Properties

Research indicates that silane compounds, including DBIBS, exhibit antimicrobial activity against a range of pathogens. A study reported that silanes possess strong activity against both gram-positive and gram-negative bacteria as well as fungi . The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Strong | |

| Fungi | Moderate |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DBIBS. In vitro studies on various cell lines demonstrated that while some silanes exhibit cytotoxic effects at high concentrations, DBIBS showed relatively low toxicity compared to other silane derivatives. For instance, an IC50 value was determined to be greater than 100 µM for several cell lines tested, suggesting a favorable safety profile for potential therapeutic use .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 (liver cancer) | >100 | Low cytotoxicity |

| HeLa (cervical cancer) | >100 | Low cytotoxicity |

| MCF-7 (breast cancer) | >100 | Low cytotoxicity |

The precise mechanism by which DBIBS exerts its biological effects remains a topic of investigation. Preliminary data suggest that the bulky t-butyl groups may interfere with enzyme function or cellular signaling pathways. Molecular docking studies have indicated potential interactions between DBIBS and key proteins involved in cellular metabolism and growth regulation.

Case Studies

Several case studies have highlighted the practical applications of DBIBS in biomedical research:

- Case Study on Antimicrobial Coatings : A study demonstrated the use of DBIBS in formulating antimicrobial coatings for medical devices. The coatings exhibited significant resistance to bacterial colonization, reducing infection rates in clinical settings.

- Case Study on Drug Delivery Systems : Research involving DBIBS as a component in drug delivery systems revealed enhanced stability and controlled release profiles for therapeutic agents, showcasing its potential in improving drug efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.